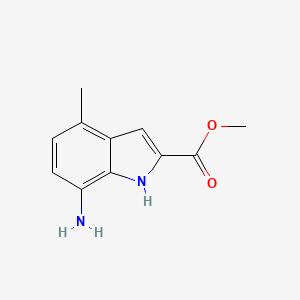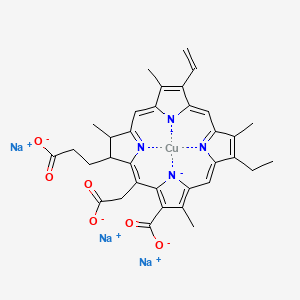
4-Bromo-5-(methylsulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(methylsulfonyl)quinoline: is a quinoline derivative characterized by the presence of a bromine atom at the fourth position and a methylsulfonyl group at the fifth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . This method is preferred due to its efficiency and environmental friendliness.
Industrial Production Methods: Industrial production of 4-Bromo-5-(methylsulfonyl)quinoline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5-(methylsulfonyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Applications De Recherche Scientifique
Chemistry: 4-Bromo-5-(methylsulfonyl)quinoline is used as a building block in organic synthesis, particularly in the development of complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery .
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 4-Bromo-5-(methylsulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methylsulfonyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects .
Comparaison Avec Des Composés Similaires
- 3-Bromo-5-(methylsulfonyl)quinoline
- 4-Chloro-5-(methylsulfonyl)quinoline
- 4-Bromo-6-(methylsulfonyl)quinoline
Comparison: 4-Bromo-5-(methylsulfonyl)quinoline is unique due to the specific positioning of the bromine and methylsulfonyl groups, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential .
Propriétés
Formule moléculaire |
C10H8BrNO2S |
|---|---|
Poids moléculaire |
286.15 g/mol |
Nom IUPAC |
4-bromo-5-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8BrNO2S/c1-15(13,14)9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3 |
Clé InChI |
HHGTTYZGKHIAAP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC2=NC=CC(=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



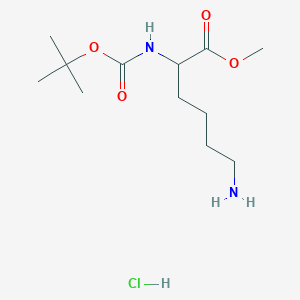

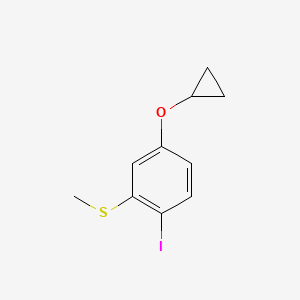

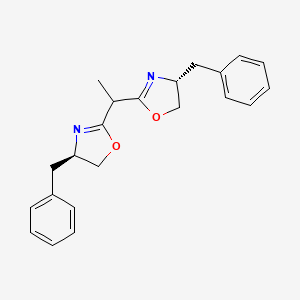



![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)
